

Avotaciclib pancreatic cancer research applications

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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Known Information on Avotaciclib

Avotaciclib is characterized as an orally active cyclin-dependent kinase 1 (CDK1) inhibitor. It has been shown to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) in preclinical research [1].

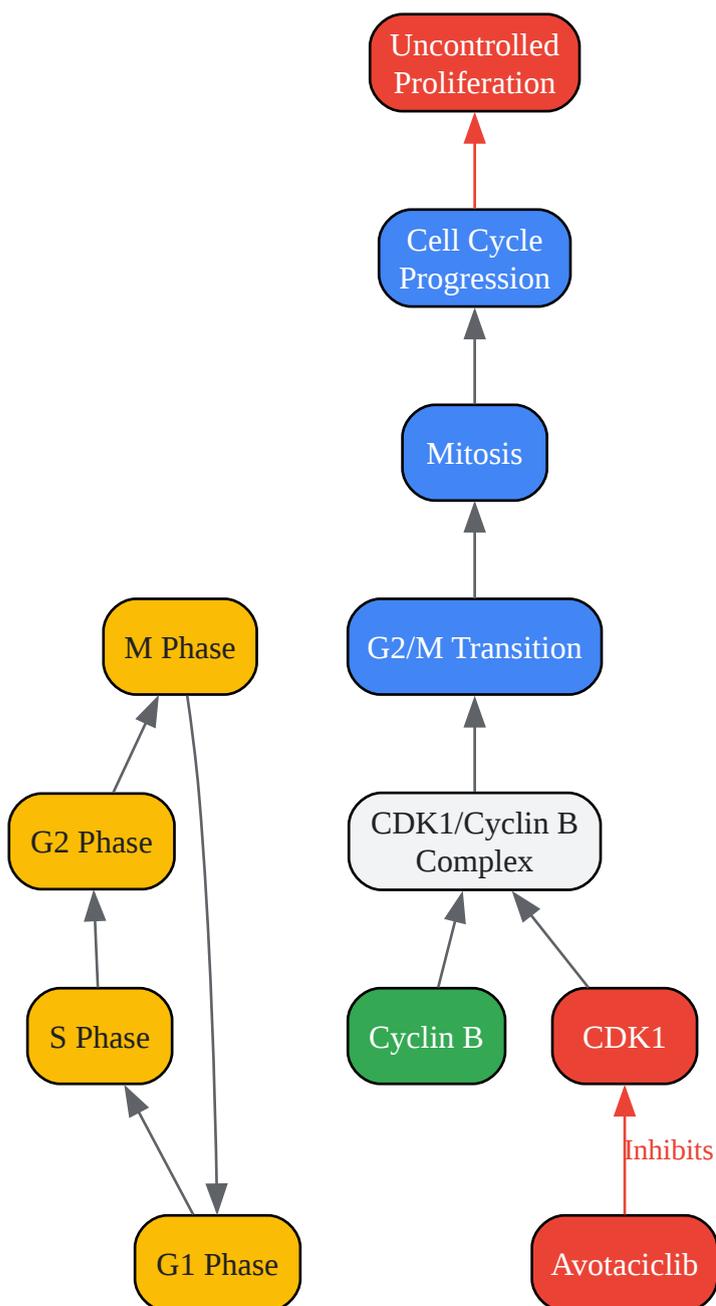
The table below summarizes the key information available from the search results:

Attribute	Details
Synonyms	BEY1107 [1]
Primary Target	Cyclin-dependent kinase 1 (CDK1) [1]
Proposed Mechanism	Inhibits proliferation and induces apoptosis of tumor cells [1]
Mentioned Cancer Types	Pancreatic cancer, Lung cancer [1]
Current Status	Appears to be in early preclinical research stages; detailed pancreatic cancer protocols are not available in the searched literature [1]

CDK1 as a Therapeutic Target in Pancreatic Cancer

While specific data on **Avotacicl** is scarce, research supports **CDK1 as a promising therapeutic target** in cancer, including pancreatic cancer. CDK1 is a critical regulator of cell cycle progression, and its overexpression is frequently observed in various cancer tissues compared to normal tissues [2].

The following diagram illustrates the central role of CDK1 in the cell cycle and its potential interactions in cancer pathogenesis, which forms the rationale for developing inhibitors like **Avotacicl**.



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Guidance for Locating Experimental Protocols

The search results did not yield the detailed application notes or protocols for **Avotaciclub** in pancreatic cancer models that you requested. Here is a strategic approach to acquiring this critical information:

- **Consult Primary Literature:** Search for dedicated research papers on **Avotaciclub** on platforms like **PubMed** and **Google Scholar**. Use queries such as "**Avotaciclub** pancreatic cancer in vivo" or "BEY1107 mechanism of action". The two publications mentioned in the supplier's data [1] are a logical starting point.
- **Contact the Manufacturer:** Reach out to the supplier, **MedChemExpress (MCE)**, directly for any available technical data sheets, chemical structure files (e.g., SDF), or preliminary research protocols they may provide to researchers.
- **Analyze Analogous Protocols:** While not identical, you can reference established *in vitro* and *in vivo* methodologies from studies on other CDK inhibitors in pancreatic cancer. The detailed methods for **Abemaciclib** [3] [4] and **Dinaciclib** [5] provide a robust framework for designing experiments with **Avotaciclub**. Key assays include:
 - **Cell Viability/Proliferation Assays:** MTT, PicoGreen, or Cell Titer Glo assays to determine IC50/GR50 values [3].
 - **Cell Cycle Analysis:** Flow cytometry with propidium iodide (PI) staining to confirm G2/M arrest [3].
 - **Apoptosis Assays:** Flow cytometry using Annexin V/PI staining or caspase-3 activity assays [3] [4].
 - **Protein Expression Analysis:** Western blotting to assess changes in phospho-Rb, CDK1, and apoptosis-related proteins (e.g., PARP cleavage) [3] [4].
 - **In Vivo Xenograft Models:** Subcutaneous or orthotopic implantation of human pancreatic cancer cells (e.g., MIA PaCa-2) in immunodeficient mice, followed by oral administration of the compound and measurement of tumor volume [3].

Future Research Directions

Given the early stage of **Avotaciclub**'s development, future research should focus on:

- Establishing its precise inhibitory activity (IC50) against CDK1 in biochemical and cellular assays.
- Evaluating its efficacy as a single agent and in combination with standard chemotherapies (e.g., gemcitabine) in multiple pancreatic cancer cell lines and patient-derived organoids.

- Investigating potential resistance mechanisms through long-term exposure models, similar to approaches used for other CDK inhibitors [3].
- Exploring synergistic partnerships with other targeted agents, such as HDAC inhibitors, which have shown promise in combination with CDK4/6 inhibitors [4].

I hope this structured overview provides a solid foundation for your research planning. Should you require assistance in searching for the primary literature on **Avotaciclib**, I am here to help.

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References

1. Avotaciclib (BEY1107) | CDK1 Inhibitor [medchemexpress.com]
2. Targeting CDK1 in cancer: mechanisms and implications [nature.com]
3. Abemaciclib is effective against pancreatic cancer cells and ... [pmc.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [Avotaciclib pancreatic cancer research applications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-pancreatic-cancer-research-applications>]

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